(4S,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one
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Overview
Description
(4S,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of an amino group, a fluorine atom, and a hydroxyl group on a dihydropyrimidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
(4S,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride
- Rimegepant sulfate
Uniqueness
Compared to similar compounds, (4S,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one is unique due to its specific structural features, such as the presence of both fluorine and hydroxyl groups on the dihydropyrimidinone ring. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
100814-57-1 |
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Molecular Formula |
C4H6FN3O2 |
Molecular Weight |
147.109 |
IUPAC Name |
(5S,6S)-4-amino-5-fluoro-6-hydroxy-5,6-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H6FN3O2/c5-1-2(6)7-4(10)8-3(1)9/h1,3,9H,(H3,6,7,8,10)/t1-,3-/m0/s1 |
InChI Key |
ROXAOYWMCPYQNA-VRKGVYIXSA-N |
SMILES |
C1(C(NC(=O)N=C1N)O)F |
Synonyms |
2(1H)-Pyrimidinone,4-amino-5-fluoro-5,6-dihydro-6-hydroxy-,cis-(9CI) |
Origin of Product |
United States |
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